molecular formula C16H14FN5O B11500462 N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide

N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11500462
M. Wt: 311.31 g/mol
InChI Key: VCTBVFMKUZLYGD-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide is a synthetic organic compound characterized by the presence of a benzyl group, a fluorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.

    Acylation Reaction: The resulting 5-(2-fluorophenyl)-2H-tetrazole is then acylated with benzyl chloroacetate in the presence of a base, such as triethylamine, to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
  • N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide

Uniqueness

N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide is unique due to its specific combination of a benzyl group, a fluorophenyl group, and a tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-benzyl-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C16H14FN5O/c17-14-9-5-4-8-13(14)16-19-21-22(20-16)11-15(23)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23)

InChI Key

VCTBVFMKUZLYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3F

Origin of Product

United States

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